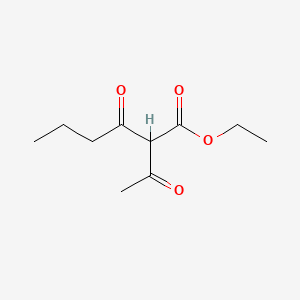

Ethyl 2-acetyl-3-oxohexanoate

Description

Significance of Beta-Keto Esters in Organic Synthesis

Beta-keto esters are a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester group. fiveable.me This unique structural arrangement imparts a high degree of reactivity, making them invaluable synthons in organic chemistry. fiveable.meresearchgate.net Their utility stems from the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.netresearchgate.net

The acidic nature of the α-protons, situated between the two carbonyl groups, allows for easy deprotonation to form a stabilized enolate ion. This enolate can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations. fiveable.me Furthermore, beta-keto esters are key precursors in the synthesis of a diverse range of heterocyclic compounds, which are integral to many biologically active molecules. researchgate.netorganic-chemistry.org Their ability to undergo cyclization reactions is fundamental to the construction of complex molecular frameworks. fiveable.me The versatility of beta-keto esters has led to their use in the synthesis of pharmaceuticals, agrochemicals, and materials. fiveable.mersc.org

Research Context and Scope of Ethyl 2-acetyl-3-oxohexanoate Studies

This compound (CAS No. 63765-76-4) is a specific beta-keto ester that has been a subject of interest in various research endeavors. nih.govclearsynth.com Its molecular structure, featuring an ethyl ester and an acetyl group attached to a hexanoyl chain, provides a platform for a multitude of chemical transformations.

Research involving this compound often focuses on its utility as a starting material or intermediate in the synthesis of more complex molecules. echemi.com For instance, it has been employed in multicomponent reactions to generate highly substituted heterocyclic systems. One notable application is in the Hantzsch pyridine (B92270) synthesis, a classic method for preparing pyridine derivatives. fiveable.me In this context, a β-keto ester like this compound reacts with an aldehyde and ammonia (B1221849) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. fiveable.memdpi.com

Furthermore, studies have explored the use of this compound in the synthesis of other heterocyclic structures, such as isoxazol-5(4H)-ones, through reactions with hydroxylamine (B1172632) hydrochloride and various aldehydes. researchgate.net The compound's reactivity has also been harnessed in Michael additions, where it acts as a Michael donor. lu.se These investigations highlight the compound's role as a versatile building block in constructing diverse and often biologically relevant molecular scaffolds.

Chemical and Physical Properties of this compound

The following tables provide a summary of the key chemical and physical properties of this compound, compiled from various chemical databases.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63765-76-4 |

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| Canonical SMILES | CCCC(=O)C(C(=O)C)C(=O)OCC |

| InChI | InChI=1S/C10H16O4/c1-4-6-8(12)9(7(3)11)10(13)14-5-2/h9H,4-6H2,1-3H3 |

| InChIKey | ADNFJNFZZOQJKK-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 265.7 °C at 760 mmHg |

| Density | 1.044 g/cm³ |

| Flash Point | 110.7 °C |

| Refractive Index | 1.436 |

| XLogP3 | 1.1 |

| PSA | 60.44 Ų |

Data sourced from PubChem, ECHEMI, and Chemsrc. nih.govechemi.comechemi.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyl-3-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-6-8(12)9(7(3)11)10(13)14-5-2/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNFJNFZZOQJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C(=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80980295 | |

| Record name | Ethyl 2-acetyl-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63765-76-4 | |

| Record name | Hexanoic acid, 2-acetyl-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063765764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetyl-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Ethyl 2 Acetyl 3 Oxohexanoate and Its Analogues

Classical Ester Synthesis Methodologies

Classical methods for forming β-keto esters have long been the foundation of organic synthesis, relying on well-established reaction mechanisms.

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction used for the synthesis of β-keto esters. wikipedia.orgallen.in The reaction involves the base-promoted condensation of two ester molecules. organic-chemistry.org For the synthesis of an unsymmetrical β-keto ester like Ethyl 2-acetyl-3-oxohexanoate, a "crossed" or "mixed" Claisen condensation is necessary.

In a typical crossed Claisen condensation, an enolizable ester is reacted with a non-enolizable ester to prevent a mixture of products. allen.inlibretexts.org However, it can also be performed with two different enolizable esters, such as ethyl acetoacetate (B1235776) and ethyl butyrate, to synthesize the target molecule. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-hydrogen located between two carbonyl groups. wikipedia.orgjove.com A stoichiometric amount of a strong base, such as sodium ethoxide, is required. wikipedia.orglibretexts.org

The general mechanism proceeds through the following steps:

Enolate Formation: The alkoxide base removes an acidic α-proton from one of the ester molecules (e.g., ethyl acetoacetate) to form a resonance-stabilized enolate ion. jove.com

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester molecule (e.g., ethyl butyrate). libretexts.org

Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating an alkoxide leaving group to yield the β-keto ester. libretexts.orgjove.com

Deprotonation: The resulting β-keto ester is deprotonated by the alkoxide base, forming a highly stabilized enolate. This thermodynamically favorable step drives the reaction to completion. wikipedia.org

Protonation: A final workup with aqueous acid neutralizes the enolate to give the final product. wikipedia.org

| Step | Description | Reactants/Intermediates |

| 1 | Enolate Formation | Ethyl acetoacetate, Sodium ethoxide |

| 2 | Nucleophilic Attack | Ethyl acetoacetate enolate, Ethyl butyrate |

| 3 | Elimination | Tetrahedral intermediate |

| 4 | Deprotonation | This compound, Ethoxide |

| 5 | Protonation | Product enolate, Aqueous acid |

Beyond the Claisen condensation, other classical methods can be employed to synthesize β-keto esters.

Acylation of Enolates: This method involves the direct acylation of a pre-formed ester enolate. For instance, ethyl acetoacetate can be converted to its enolate using a strong base like lithium diisopropylamide (LDA). This enolate can then be reacted with an acylating agent, such as butyryl chloride, to introduce the hexanoyl group and form this compound.

Transesterification: Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov This method is particularly useful for modifying existing β-keto esters. nih.gov The reaction is typically catalyzed by an acid or a base. nih.gov While direct esterification of a β-keto acid is often difficult due to the molecule's instability, transesterification of a readily available β-keto ester (like ethyl acetoacetate) with a different alcohol is a viable route to produce various analogues. nih.gov A wide range of catalysts have been developed to facilitate this transformation under mild conditions. nih.govnih.gov

| Catalyst | Substrate Example | Alcohol | Key Features |

| Boric Acid | Ethyl acetoacetate | Primary and secondary alcohols | Environmentally benign catalyst, high yields achieved. nih.gov |

| Niobium Oxide | Various β-keto esters | n-Butanol, other primary alcohols | Effective heterogeneous catalyst. nih.gov |

| Silica Supported Boric Acid | Methyl/Ethyl β-keto esters | Primary, secondary, benzylic alcohols | Highly efficient, solvent-free conditions, recyclable catalyst. nih.gov |

Advanced Synthetic Methods

Modern synthetic chemistry offers more sophisticated and efficient pathways to β-keto esters, often with improved atom economy and selectivity.

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in one pot. tcichemicals.comajrconline.org These reactions are highly efficient as they reduce the number of synthetic steps and purification processes, making them an environmentally friendly approach. tcichemicals.com

β-Keto esters and their analogues are common reactants in several well-known MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis. In this reaction, a β-keto ester (e.g., ethyl acetoacetate), an aldehyde, and ammonia (B1221849) condense to form a dihydropyridine derivative. tcichemicals.comnih.gov While not a direct synthesis of this compound itself, this demonstrates how the structural motif of a β-keto ester is a key building block in the rapid assembly of more complex molecular architectures. nih.gov

Example: Hantzsch Dihydropyridine Synthesis

Components: β-Keto Ester, Aldehyde, Ammonia

Product: 1,4-Dihydropyridine derivative

Significance: A pseudo four-component reaction that efficiently constructs heterocyclic compounds, some of which have pharmaceutical applications. nih.gov

Catalysis provides a powerful tool for the synthesis of β-keto esters, offering milder reaction conditions and improved yields compared to classical stoichiometric methods. Both heterogeneous and homogeneous catalysts are employed.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Various metal complexes have been shown to catalyze the formation of β-keto esters. For example, Lewis acids like Niobium(V) chloride (NbCl₅) can catalyze the reaction of aldehydes with ethyl diazoacetate to produce β-keto esters in good yields under mild conditions. organic-chemistry.org This approach avoids the use of strong bases and provides a direct route to the desired products. organic-chemistry.org

In a representative reaction, an aldehyde can be condensed with ethyl diazoacetate in the presence of a catalytic amount of a homogeneous Lewis acid catalyst. The catalyst activates the reactants, facilitating the carbon-carbon bond formation and subsequent rearrangement to yield the β-keto ester.

| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

| Niobium(V) chloride (NbCl₅) | Aldehydes | Ethyl diazoacetate | β-Keto ester | organic-chemistry.org |

| Molybdenum(VI) dichloride dioxide | Aldehydes | Ethyl diazoacetate | β-Keto ester | organic-chemistry.org |

| Indium(III) triflate (In(OTf)₃) | Ester | Alkyne | α-Acyl-β,γ-alkynyl ester | orgsyn.org |

These advanced catalytic methods represent a significant step forward in the synthesis of β-keto esters, providing efficient and selective routes to these important chemical intermediates.

Catalytic Synthesis Approaches

Heterogeneous Catalysis and Nanocatalysts

The synthesis of β-ketoesters, including this compound, is increasingly benefiting from advancements in heterogeneous catalysis and the use of nanocatalysts. Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. This simplifies downstream processing and aligns with green chemistry principles by minimizing waste. researchgate.net The active component of the catalyst is typically dispersed on a porous solid support, which prevents agglomeration and maintains catalytic activity. researchgate.net

Nanocatalysts, materials with particle sizes in the nanometer range, have emerged as highly efficient alternatives in organic synthesis due to their large surface-area-to-volume ratio and strong interaction with reactants. researchgate.net For reactions involving β-dicarbonyl compounds, various nanocatalysts have demonstrated high efficacy. For instance, a novel magnetic SrFeGO nanocatalyst, synthesized by introducing strontium and iron oxide nanoparticles onto graphene, has proven to be a potent catalyst for synthesizing β-enamino ketones from β-dicarbonyl compounds under solvent-free conditions. researchgate.net The magnetic nature of this catalyst allows for easy recovery and reusability for several consecutive cycles without a significant loss of activity. researchgate.net

Similarly, zinc oxide (ZnO) nanoparticles have been effectively used as a mild, reusable, and efficient catalyst for various organic transformations, including the transesterification of α-keto carboxylic esters, achieving product yields of up to 97%. researchgate.net The high selectivity and efficiency of these nanocatalysts are attributed to their high purity, homogenous distribution, and unique morphology. researchgate.net The application of such nanocatalytic systems to the synthesis of this compound offers a promising route for efficient and environmentally friendly production.

Table 1: Examples of Nanocatalysts in Reactions Relevant to β-Ketoester Synthesis

| Catalyst Type | Reactants | Product Type | Key Advantages |

| Magnetic SrFeGO Nanocatalyst | β-dicarbonyl compounds and anilines | β-enamino ketones | Solvent-free conditions, high yield, magnetic recovery, reusable. researchgate.net |

| ZnO Nanoparticles | α-keto carboxylic esters and alcohols | Transesterified esters | High selectivity, excellent yields, mild reaction conditions, reusable. researchgate.net |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The synthesis of this compound can be significantly improved by adhering to the twelve principles of green chemistry, which promote sustainability and minimize environmental impact. epa.govsigmaaldrich.com Key principles applicable to its synthesis include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis. yale.eduepa.govacs.org

The principle of atom economy , developed by Barry Trost, is central to designing greener synthetic routes. It measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org Synthetic methods for this compound should be designed to maximize this incorporation, thereby minimizing waste. epa.govacs.org Furthermore, the use of catalytic reagents is superior to stoichiometric reagents, as catalysts are effective in small amounts, can be recycled, and carry out a single reaction many times, which minimizes waste. epa.gov

Designing for energy efficiency is another crucial aspect, encouraging reactions to be conducted at ambient temperature and pressure to reduce environmental and economic impacts. sigmaaldrich.comacs.org Additionally, the choice of substances used in the process should aim to minimize the potential for chemical accidents, aligning with the principle of inherently safer chemistry for accident prevention . acs.org

Solvent-Free and Aqueous Medium Reactions

A primary goal of green chemistry is to reduce or eliminate the use of auxiliary substances like organic solvents, which are often volatile, toxic, and contribute to environmental pollution. yale.edusigmaaldrich.com For the synthesis of this compound and its analogues, developing solvent-free or aqueous-based reaction systems is a key strategy.

Solvent-free reactions, also known as neat reactions, offer numerous benefits, including simplified work-up procedures, reduced waste, and lower costs. Research has shown that reactions involving β-dicarbonyl compounds can be effectively carried out under solvent-free conditions using heterogeneous catalysts. researchgate.net For example, the synthesis of β-enamino ketones and esters has been achieved with high to excellent yields using inexpensive and nontoxic catalysts under neat conditions, which also allows for catalyst recovery. researchgate.net

Conducting reactions in an aqueous medium is another environmentally benign alternative. Water is a non-toxic, non-flammable, and readily available solvent. While organic compounds often have limited solubility in water, specialized catalytic systems and reaction conditions can overcome this challenge, making aqueous synthesis a viable green alternative for producing β-ketoesters.

Sustainable Reagents and Catalysts

The principle of using renewable feedstocks encourages the sourcing of raw materials from renewable sources rather than depleting fossil fuels. yale.eduatiner.gr In the context of this compound synthesis, this involves exploring routes that utilize bio-based starting materials. For instance, β-ketoesters can be synthesized from fatty acids, which are derived from renewable plant and animal sources. rsc.org

The use of biocatalysts, such as enzymes or whole microbial cells, represents a significant advancement in sustainable synthesis. Enzymes are highly specific, often eliminating the need for protecting groups, which in turn reduces the number of reaction steps and the amount of waste generated. acs.org Whole cells of Saccharomyces cerevisiae (baker's yeast) contain multiple ketoreductases that have been traditionally used for the enantioselective reduction of ketones and β-ketoesters. researchgate.net By genetically engineering yeast strains to overexpress specific reductases while eliminating others, highly stereoselective reagents can be created for producing chiral alcohols from β-ketoester precursors. researchgate.net Furthermore, bio-organic catalysts like cysteine have been employed for the green synthesis of related heterocyclic compounds, demonstrating the potential of using naturally occurring, non-toxic catalysts. acs.org

Table 2: Green Chemistry Approaches in β-Ketoester Synthesis

| Green Principle | Application in Synthesis | Example/Benefit |

| Use of Renewable Feedstocks | Synthesizing β-ketoesters from bio-based materials. | Use of fatty acids as starting materials. rsc.org |

| Catalysis | Employing biocatalysts for high selectivity. | Genetically engineered baker's yeast for stereoselective reductions. researchgate.net |

| Safer Solvents and Auxiliaries | Performing reactions under solvent-free conditions. | Neat synthesis of β-enamino derivatives from β-dicarbonyls. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature. | Reduces energy consumption and associated environmental impact. sigmaaldrich.com |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous manufacturing, is a modern synthetic technology that is increasingly replacing traditional batch processing in the pharmaceutical and fine chemical industries. researchgate.net This approach involves continuously pumping reactants through a network of tubes or microreactors, where the reaction occurs. The continuous nature of flow synthesis offers numerous advantages, including superior heat and mass transfer, enhanced safety, improved reproducibility, and greater control over reaction parameters such as temperature, pressure, and residence time. researchgate.netunito.itfrontiersin.org These benefits make it an ideal technology for the synthesis of complex molecules like this compound.

Microreactor Systems for Scalable Production

Microreactors, or microfluidic chips, are a key component of modern flow chemistry setups. These devices contain channels with diameters typically in the sub-millimeter range, which provides an exceptionally high surface-area-to-volume ratio. flinders.edu.au This characteristic allows for extremely efficient heat and mass transfer, enabling precise temperature control and rapid mixing of reactants. researchgate.net As a result, reactions that are highly exothermic or require strict temperature management can be performed safely and with high selectivity. researchgate.netflinders.edu.au

One of the significant advantages of using microreactor systems is the ease of scalability. Instead of redesigning a larger reactor, production can be scaled up by either running the system for a longer duration ("scaling out") or by using multiple microreactors in parallel (numbering-up). flinders.edu.au This approach bypasses the challenges often associated with scaling up batch reactions, where heat and mass transfer issues can lead to decreased yields and increased byproduct formation. The ability to seamlessly transition from laboratory-scale synthesis to large-scale industrial production makes microreactors a powerful tool for the efficient and scalable synthesis of this compound. researchgate.netflinders.edu.au

Process Intensification in Flow Synthesis

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. unito.it Flow chemistry is inherently a tool for process intensification. researchgate.net The transition from batch to continuous flow represents a significant advance, as it improves control, enhances safety, and boosts reproducibility. frontiersin.org

Further process intensification can be achieved by integrating enabling technologies with flow systems. These "hybrid" or "hyphenated" techniques use alternative energy sources to promote reaction kinetics. unito.it For example, placing a microreactor in an ultrasonic bath can accelerate reactions through acoustic cavitation, which generates high-energy microenvironments. unito.it Similarly, microwave irradiation can be used for rapid heating in continuous flow setups. nih.gov These methods can dramatically reduce reaction times, improve yields, and allow for transformations that are difficult to achieve under conventional conditions. By combining the precise control of flow chemistry with the energy input from these enabling technologies, the synthesis of this compound can be made significantly faster and more efficient. unito.itfrontiersin.org

Table 3: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. researchgate.netfrontiersin.org |

| Safety | Handling large volumes of reagents can be hazardous. | Smaller reaction volumes at any given time enhance safety. uc.pt |

| Scalability | Challenging; requires process redesign. | Straightforward via "scaling-out" or "numbering-up". flinders.edu.au |

| Process Control | Difficult to maintain uniform conditions. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Reproducibility | Can vary between batches. | High reproducibility due to steady-state operation. researchgate.netfrontiersin.org |

Reactivity and Reaction Mechanisms of Ethyl 2 Acetyl 3 Oxohexanoate

Electrophilic and Nucleophilic Reactions of the Keto-Ester Moiety

The presence of multiple carbonyl groups and an ester functionality imparts a dual reactivity profile to Ethyl 2-acetyl-3-oxohexanoate, allowing it to react with both electrophiles and nucleophiles.

The ketone and ester carbonyl groups are electrophilic centers susceptible to nucleophilic attack. The reactivity of these groups is influenced by the electronic and steric environment within the molecule. Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl. This is because the lone pair of electrons on the oxygen atom of the ester group can delocalize through resonance, making the carbonyl carbon less electrophilic.

Nucleophilic Addition: Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) can add to the carbonyl groups. Selective addition to the more reactive ketone carbonyl can be achieved under controlled conditions.

Reduction: The carbonyl groups can be reduced using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone to a secondary alcohol, while a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester to their corresponding alcohols.

Formation of Imines and Enamines: The ketone carbonyl can react with primary and secondary amines to form imines and enamines, respectively. These reactions are often catalyzed by an acid.

The methylene (B1212753) group (–CH₂–) positioned between the two carbonyl groups is known as an active methylene group. The protons on this carbon are significantly acidic (pKa ≈ 11 in ethyl acetoacetate) due to the electron-withdrawing effect of the adjacent carbonyls and the ability of the resulting enolate to be stabilized by resonance. openochem.orgwikipedia.org This acidity is the basis for a wide range of important carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation: In the presence of a base, such as sodium ethoxide, the active methylene group is deprotonated to form a nucleophilic enolate ion. openochem.orgwikipedia.org This enolate can then react with electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form alkylated derivatives. youtube.comresearchgate.net This process, known as the acetoacetic ester synthesis, is a versatile method for the preparation of ketones. pearson.comchemistnotes.com The reaction can be performed sequentially to introduce two different alkyl groups. wikipedia.org

Knoevenagel Condensation: The active methylene group of this compound can participate in Knoevenagel condensations with aldehydes and ketones. wikipedia.orgnih.gov This reaction is typically catalyzed by a weak base, such as an amine, and results in the formation of a new carbon-carbon double bond after a dehydration step. wikipedia.org

Michael Addition: The enolate derived from this compound can act as a Michael donor and undergo conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.

Rearrangement Reactions and Transformations

While specific rearrangement reactions extensively studied for this compound are not widely documented, β-keto esters, in general, can be precursors to various molecular rearrangements, often following initial reaction at one of the functional groups. For instance, under certain conditions, intermediates derived from β-keto esters can undergo rearrangements like the Favorskii rearrangement if a suitable leaving group is present on the α-carbon.

A significant transformation that β-keto esters like this compound can undergo is decarboxylation . Following hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon gentle heating to yield a ketone. wikipedia.orgyoutube.com This decarboxylation step is a key feature of the acetoacetic ester synthesis. pearson.comchemistnotes.com

Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving β-keto esters have been the subject of numerous studies, employing both spectroscopic and computational methods to understand the intricate details of these transformations.

Spectroscopic techniques are invaluable for the detection and characterization of transient species in a reaction, such as enolates and other intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a β-keto ester will show characteristic absorption bands for the ketone and ester carbonyl groups. For ethyl 3-oxohexanoate (B1246410), these bands appear around 1745 cm⁻¹ (ester C=O) and 1716 cm⁻¹ (ketone C=O). blogspot.com Upon formation of the enolate, the IR spectrum would show a disappearance or significant shift of the carbonyl stretching frequencies and the appearance of new bands corresponding to the C=C and C–O bonds of the enolate. acs.org

The following table summarizes the expected characteristic IR absorption bands for this compound and its enolate intermediate.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C-H (alkane) | 2850-3000 |

| C=O (ketone) | ~1715 |

| C=O (ester) | ~1740 |

| C=C (enolate) | 1550-1650 |

| C-O (enolate) | 1250-1350 |

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for elucidating reaction mechanisms, studying the stability of intermediates, and calculating the energy barriers of transition states. orientjchem.org

Keto-Enol Tautomerism: Computational studies have been extensively used to investigate the keto-enol tautomerism in β-dicarbonyl compounds. researchgate.net These studies can predict the relative stabilities of the tautomers in the gas phase and in different solvents, providing insights into the solvent effects on the equilibrium position. researchgate.netorientjchem.org For example, calculations on acetylacetone, a simple β-diketone, have shown that the enol form is more stable in the gas phase, and the relative stability of the keto form increases with solvent polarity. researchgate.net

Reaction Mechanisms: DFT calculations can be employed to map the potential energy surface of a reaction, identifying the structures of transition states and intermediates along the reaction pathway. This allows for a detailed understanding of the reaction mechanism at a molecular level. For instance, the mechanism of the Knoevenagel condensation has been examined using DFT calculations, elucidating the role of the catalyst and the energetics of the cyclization steps in related systems. nih.gov While specific computational studies on this compound are not prevalent in the literature, the principles from studies on similar β-keto esters can be applied to understand its reactivity.

The table below presents a hypothetical comparison of the relative energies of the keto and enol tautomers of a generic β-keto ester in different environments, as would be predicted by computational studies.

| Tautomer | Gas Phase (Relative Energy, kcal/mol) | Polar Solvent (Relative Energy, kcal/mol) |

| Keto | 0 | 0 |

| Enol (Z-isomer) | -2.5 | +1.0 |

| Enol (E-isomer) | +1.5 | +3.5 |

Computational Chemistry for Reaction Pathway Elucidation

Transition State Analysis and Energy Profiles

A foundational aspect of understanding the reactivity of this compound involves the analysis of transition states and the corresponding energy profiles for its reactions. This analysis provides critical insights into the feasibility and kinetics of its chemical transformations. However, a review of available scientific literature and chemical databases indicates a significant gap in experimental or computational studies focused specifically on the transition state analysis for reactions involving this compound.

To illustrate the type of data that would be relevant, the following interactive table is provided as a template. This table would typically be populated with data from computational chemistry studies, such as those employing Density Functional Theory (DFT) or other ab initio methods, to characterize the transition states of reactions involving this compound.

Interactive Data Table: Hypothetical Energy Profile for a Reaction of this compound

| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Reactants | 0.0 | - |

| Transition State | Data not available | Data not available |

| Products | Data not available | - |

Note: The data in this table is hypothetical and serves as an example of the information that would be presented if available.

Quantum Chemical Calculations of Reaction Dynamics

Quantum chemical calculations offer a powerful tool for investigating the dynamics of chemical reactions at the molecular level. These calculations can provide a time-resolved picture of the atomic motions during a chemical transformation, offering a deeper understanding beyond the static picture provided by transition state theory.

For this compound, there is a notable absence of specific studies in the scientific literature that apply quantum chemical methods to simulate its reaction dynamics. Such studies would typically involve methods like ab initio molecular dynamics (AIMD) or quasi-classical trajectory (QCT) calculations on a potential energy surface derived from quantum mechanical calculations.

These computational approaches would allow for the exploration of factors such as the influence of initial vibrational states of the reactants on the reaction outcome, the distribution of energy among the products, and the potential for non-statistical reaction dynamics.

The following interactive data table is presented as a template to showcase the kind of detailed findings that would be generated from such quantum chemical studies on this compound.

Interactive Data Table: Hypothetical Quantum Chemical Calculation Parameters for a Reaction of this compound

| Computational Method | Basis Set | Software | Key Dynamical Observables |

| Data not available | Data not available | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as an example of the information that would be presented if available.

Derivatives and Structural Analogues in Research

Synthesis and Characterization of Substituted Ethyl 2-acetyl-3-oxohexanoates

The synthesis of β-keto esters, including derivatives of ethyl 2-acetyl-3-oxohexanoate, can be achieved through several established chemical pathways. A common and effective method is the reaction of ketones with reagents like ethyl chloroformate or dimethyl/ethyl carbonate in the presence of a strong base. nih.gov Another approach involves the carboxylation of ketone enolates using carbon dioxide or carbon monoxide sources, often catalyzed by transition metals. nih.gov These methods allow for the introduction of various substituents, leading to a library of analogues for further study.

Once synthesized, these derivatives undergo rigorous characterization to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing a detailed map of the molecule's structure.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the carbonyl (C=O) groups of the ketone and ester moieties.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

The following table summarizes the synthesis of several β-keto ester analogues designed to study the effect of various substituents. mdpi.com

| Compound Analogue | Substituent Group | Synthesis Yield (%) | Characterization Methods |

|---|---|---|---|

| Analogue 1 | Phenyl | 85% | NMR, IR, MS |

| Analogue 2 | 4-Chlorophenyl | 78% | NMR, IR, MS |

| Analogue 3 | 4-Methoxyphenyl | 92% | NMR, IR, MS |

| Analogue 4 | 2-Nitrophenyl | 65% | NMR, IR, MS |

| Analogue 5 | Naphthyl | 75% | NMR, IR, MS |

Reactivity Differences of Analogues (e.g., Methyl vs. Ethyl Esters)

The reactivity of β-keto esters can be significantly influenced by the nature of the ester group. The difference between a methyl ester and an ethyl ester, while seemingly minor, can alter the electronic and steric properties of the molecule, thereby affecting its reactivity. Generally, the ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation, which can subtly influence the electrophilicity of the adjacent carbonyl carbon.

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool for quantifying these differences. nih.gov Reactivity descriptors can be calculated to predict how molecules will behave in chemical reactions. nih.gov Key descriptors include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Fukui Functions (fₖ⁺, fₖ⁻): These functions identify the most electrophilic and nucleophilic sites within a molecule. For β-keto esters, the carbonyl carbons are of particular interest for nucleophilic attack. mdpi.comnih.gov

Studies analyzing the local reactivity of β-keto esters focus on the carbonyl carbons as the primary sites for reactions like transesterification. mdpi.com The condensed dual descriptor (fₖ²) is used to assess susceptibility to both nucleophilic and electrophilic attacks simultaneously. nih.gov

The table below illustrates a theoretical comparison of reactivity descriptors for methyl and this compound, based on general principles of electronic effects.

| Reactivity Descriptor | Mthis compound (Predicted) | This compound (Predicted) | Reason for Difference |

|---|---|---|---|

| Electrophilicity of Ester Carbonyl | Slightly Higher | Slightly Lower | The ethyl group is more electron-donating than the methyl group, slightly reducing the partial positive charge on the carbonyl carbon. |

| Rate of Hydrolysis (Acidic/Basic) | Generally Faster | Generally Slower | Steric hindrance from the larger ethyl group can slow the approach of a nucleophile (e.g., H₂O or OH⁻) compared to the smaller methyl group. |

| Acidity of α-Hydrogen | Slightly Higher | Slightly Lower | The more electron-withdrawing nature of the methoxy (B1213986) group relative to the ethoxy group can lead to slightly greater stabilization of the resulting enolate. |

Structure-Reactivity Relationships in the this compound Family

Structure-reactivity relationships (SRRs) describe how a molecule's chemical structure affects its reactivity. For the this compound family, SRRs are primarily determined by the interplay of electronic and steric effects of various substituents. The core structure of a β-keto ester provides a versatile scaffold for chemical reactions, including alkylation, hydrolysis, and decarboxylation. fiveable.meaklectures.com

The acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) is a key feature of β-keto esters. fiveable.me This acidity allows for the easy formation of an enolate ion, which is a potent nucleophile. fiveable.me The stability, and therefore the reactivity, of this enolate can be tuned by substituents on the molecule.

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the acyl or acetyl portions of the molecule will increase the acidity of the α-hydrogen, making enolate formation easier and potentially increasing the rate of subsequent alkylation reactions. Conversely, electron-donating groups (EDGs) will decrease the acidity.

Steric Effects: Bulky substituents near the reactive centers can hinder the approach of reactants, slowing down reaction rates. For example, large groups attached to the ester can impede nucleophilic attack at the ester carbonyl during hydrolysis. mdpi.com

Computational studies have explored these relationships quantitatively. By calculating reactivity descriptors for a series of analogues, researchers can build models that correlate structural features with specific reactivity outcomes. nih.gov For example, the susceptibility of the carbonyl carbons to nucleophilic attack can be precisely mapped, providing insight into which part of the molecule is most likely to react. mdpi.comnih.gov

The following table summarizes key structure-reactivity relationships for this family of compounds.

| Structural Modification | Effect on Reactivity | Underlying Principle |

|---|---|---|

| Adding an Electron-Withdrawing Group (e.g., -NO₂) to the acyl chain | Increases the acidity of the α-hydrogen. | Inductive effect stabilizes the negative charge of the enolate intermediate. |

| Adding an Electron-Donating Group (e.g., -OCH₃) to the acyl chain | Decreases the acidity of the α-hydrogen. | Inductive and resonance effects destabilize the enolate intermediate. |

| Replacing the ethyl ester with a bulkier group (e.g., tert-butyl) | Decreases the rate of reactions at the ester carbonyl (e.g., hydrolysis). | Steric hindrance prevents the effective approach of nucleophiles. |

| Extending the length of the hexanoate (B1226103) chain | Minimal effect on the acidity of the α-hydrogen but may influence solubility and steric factors. | Substituents far from the reactive β-dicarbonyl center have a weaker inductive effect. |

Applications of Ethyl 2 Acetyl 3 Oxohexanoate in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The structural arrangement of Ethyl 2-acetyl-3-oxohexanoate, featuring two carbonyl groups in a 1,3-relationship, makes it an ideal precursor for the synthesis of various heterocyclic rings. This reactivity is analogous to that of simpler β-keto esters like ethyl acetoacetate (B1235776), which are widely used in multicomponent reactions to generate diverse heterocyclic scaffolds.

One of the cornerstone reactions for the synthesis of pyrimidine (B1678525) derivatives is the Biginelli reaction. wikipedia.org This one-pot cyclocondensation typically involves a β-keto ester, an aldehyde, and urea (B33335) or thiourea. wikipedia.org While classical examples utilize ethyl acetoacetate, this compound can be employed to generate more complex, substituted dihydropyrimidinones. The reaction proceeds through an initial aldol (B89426) condensation, followed by the addition of urea and subsequent cyclization and dehydration to form the stable heterocyclic ring. wikipedia.org The presence of the butyryl group (CH₃CH₂CH₂CO-) and the acetyl group (CH₃CO-) on the this compound backbone allows for the introduction of specific substituents onto the resulting pyrimidine core, which is a common motif in pharmacologically active compounds.

Similarly, this compound is a suitable substrate for the Guareschi-Thorpe condensation to produce substituted 2-hydroxypyridines (or their tautomeric 2-pyridones). organic-chemistry.orgresearchgate.netrsc.org This reaction involves the condensation of a β-keto ester with a cyanoacetamide or a similar active methylene (B1212753) compound in the presence of a base like ammonium (B1175870) carbonate. researchgate.netrsc.org The reaction sequence involves initial Knoevenagel condensation, followed by cyclization and tautomerization to yield the final pyridine (B92270) derivative. The use of this compound in this synthesis would result in a pyridine ring bearing both propyl and methyl substituents, offering a pathway to specifically functionalized pyridine scaffolds.

Precursor in Natural Product Synthesis

While β-dicarbonyl compounds are fundamental building blocks in the total synthesis of many natural products, providing a route to construct polyketide chains and various cyclic systems, specific applications of this compound are not widely documented in prominent literature. The total synthesis of complex natural products often relies on simpler, more readily available starting materials. Although the chemical structure of this compound makes it a theoretically viable precursor for certain polyketide-derived natural products, its direct use in a completed total synthesis has not been extensively reported in scientific journals.

Intermediate in Pharmaceutical and Agrochemical Molecule Construction

This compound and its close derivatives are key intermediates in the industrial synthesis of several important pharmaceutical and agrochemical agents. Its ability to participate in condensation reactions with ureas, thioureas, and amidines is central to its utility.

A significant application is in the production of pyrimidine fungicides, such as Ethirimol and Dimethirimol. These compounds are used to control powdery mildew on crops. The synthesis involves the condensation of a β-keto ester with an appropriate amidine. The core of the synthesis is the formation of the pyrimidine ring, where the dicarbonyl moiety of the ketoester reacts with the two nitrogen atoms of the amidine to form the heterocyclic system.

In the pharmaceutical sector, a related precursor, ethyl 3-oxohexanoate (B1246410), is used to synthesize Propylthiouracil. This thioamide drug is used to treat hyperthyroidism by decreasing the amount of thyroid hormone produced by the thyroid gland. The synthesis involves the base-catalyzed condensation of ethyl 3-oxohexanoate with thiourea. The reaction forms the 6-propyl-2-thiouracil ring, which is the active pharmaceutical ingredient.

| Target Molecule | Class | Application | Synthetic Reaction Type |

|---|---|---|---|

| Substituted Dihydropyrimidinones | Heterocycle | Pharmaceutical Scaffolds | Biginelli Reaction |

| Substituted 2-Hydroxypyridines | Heterocycle | Pharmaceutical/Agrochemical Scaffolds | Guareschi-Thorpe Condensation |

| Ethirimol / Dimethirimol | Agrochemical | Fungicide | Pyrimidine Synthesis (Condensation) |

| Propylthiouracil | Pharmaceutical | Antihyroid Agent | Pyrimidine Synthesis (Condensation) |

Material Science Applications

The application of this compound in material science is not a well-documented area in scientific literature. While β-dicarbonyl compounds, in general, can act as chelating ligands for metal ions to form metal complexes or metal-organic frameworks (MOFs), specific research detailing the use of this compound for these purposes is scarce. researchgate.netresearchgate.netgoogle.com Similarly, its potential as a monomer or precursor for the synthesis of functional polymers has not been extensively explored or reported. The focus of research on this particular compound has predominantly remained within the realm of fine chemical synthesis for the pharmaceutical and agrochemical sectors.

Advanced Analytical Methodologies for Research on Ethyl 2 Acetyl 3 Oxohexanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring Ethyl 2-acetyl-3-oxohexanoate. Gas chromatography, in particular, is well-suited for volatile compounds, though derivatization is often necessary to improve analytical performance.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov For a compound like this compound, direct analysis can be challenging due to the polarity imparted by its two carbonyl groups and the potential for keto-enol tautomerism. Chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form, leading to improved peak shape, better separation, and enhanced sensitivity. jfda-online.comgcms.cz

Common derivatization strategies for β-dicarbonyl compounds involve targeting the active hydrogen on the α-carbon or the hydroxyl group of the enol tautomer. Silylation is a frequently used method, where a silylating agent replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process reduces the molecule's polarity and its tendency to form hydrogen bonds, making it more amenable to GC analysis. gcms.cz

Table 1: Common Derivatization Reagents for GC-MS Analysis of Carbonyl Compounds

| Reagent Class | Example Reagent | Target Functional Group(s) | Benefits |

|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Active hydrogens (e.g., in enol form), hydroxyls | Increases volatility, improves thermal stability, produces characteristic mass spectra. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Active hydrogens, hydroxyls | Similar to BSTFA, by-products are highly volatile. | |

| Acylating Agents | Pentafluorobenzyl bromide (PFBBr) | Carboxylic acids, phenols (can react with enols) | Introduces an electrophoric group, enhancing detection by Electron Capture Detectors (ECD). |

| Oximation Reagents | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl groups (ketones, aldehydes) | Forms stable oxime derivatives, suitable for trace analysis of carbonyls. researchgate.net |

The mass spectrum of derivatized or underivatized this compound provides critical structural information. Fragmentation patterns are typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements, which are characteristic of keto-esters. researchgate.netcdnsciencepub.com Analysis of these fragments allows for confident identification of the compound.

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

For detecting and quantifying minute quantities of this compound, High-Resolution Mass Spectrometry (HRMS) is the technique of choice. Unlike standard MS, HRMS instruments (such as Time-of-Flight or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.net

This high mass accuracy allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₀H₁₆O₄), the theoretical monoisotopic mass is 200.10486 Da. nih.gov HRMS can distinguish this mass from other ions with the same nominal mass but different elemental compositions, significantly reducing background interference and increasing confidence in identification, especially in complex samples. This capability is invaluable for trace analysis in environmental, biological, or food science research. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. hyphadiscovery.com By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between atoms. ethernet.edu.et

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons in the ethyl group, the acetyl group, and the hexanoyl chain. The chemical shift (δ) of these signals, their integration (the area under the peak, proportional to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) allow for a complete assignment of the proton environment.

Similarly, a ¹³C NMR spectrum reveals a signal for each unique carbon atom in the molecule. beilstein-journals.org The chemical shifts of the carbonyl carbons (both ketone and ester) would be particularly downfield (typically >160 ppm), providing clear evidence for these functional groups. ethernet.edu.et Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish direct (¹H-¹H) and long-range (¹H-¹³C) correlations, respectively, confirming the precise arrangement of the atoms. mdpi.com

In mechanistic studies, NMR can be used to monitor the progress of a reaction in real-time. For instance, in a synthesis reaction producing this compound, one could observe the disappearance of reactant signals and the simultaneous appearance and growth of the product's characteristic peaks, providing insight into reaction kinetics and pathways.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for the functional groups present. Actual experimental values may vary.)

| Atom Position (Structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| a : CH₃-CH₂-O- | ~1.25 (triplet) | ~14 |

| b : CH₃-CH₂-O- | ~4.20 (quartet) | ~61 |

| c : -C(=O)-O- | - | ~168 |

| d : -CH(Ac)- | ~3.80 (singlet, enol form might show triplet) | ~60 |

| e : CH₃-C(=O)- | ~2.20 (singlet) | ~29 |

| f : CH₃-C(=O)- | - | ~203 |

| g : -C(=O)-CH₂- | - | ~200 |

| h : -C(=O)-CH₂-CH₂- | ~2.50 (triplet) | ~45 |

| i : -CH₂-CH₂-CH₃ | ~1.60 (sextet) | ~26 |

| j : -CH₂-CH₃ | ~0.95 (triplet) | ~13 |

Other Spectroscopic Techniques (e.g., IR, UV-Vis, Raman) in Research

While NMR and MS provide the most detailed structural information, other spectroscopic techniques offer rapid and valuable complementary data, particularly for identifying functional groups.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For this compound, the most prominent features in an IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the different electronic environments, the ester carbonyl and the two ketone carbonyls would likely appear as distinct, strong peaks in the region of 1680-1750 cm⁻¹. The presence of multiple strong peaks in this region is a clear indicator of a dicarbonyl or tricarbonyl compound. Other characteristic bands would include C-H stretching (around 2850-3000 cm⁻¹) and C-O stretching (around 1100-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy probes electronic transitions within a molecule. usst.edu.cn Carbonyl compounds exhibit characteristic absorptions in the UV region. For this compound, two types of transitions are expected: a weak n→π* transition around 270-300 nm and a stronger π→π* transition at a shorter wavelength (typically <220 nm). masterorganicchemistry.com The presence of multiple carbonyl groups can lead to complex spectra, and the position of the absorption maximum (λmax) can be influenced by the solvent and the keto-enol equilibrium. usst.edu.cnmasterorganicchemistry.com

Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. It detects molecular vibrations that cause a change in polarizability. The C=O stretching vibrations of the ester and ketone groups are also Raman active and would be expected to produce signals in the 1680-1750 cm⁻¹ region. iau.ir Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, where IR spectroscopy is often hindered by the strong absorption of water. researchgate.net

Computational Prediction of Spectroscopic Parameters

Modern computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the confirmation of proposed structures. acs.org Using methods like Density Functional Theory (DFT), researchers can calculate various molecular properties with high accuracy. researchgate.net

For this compound, a computational workflow would typically involve:

Geometry Optimization : Finding the lowest energy three-dimensional structure of the molecule.

Frequency Calculation : Simulating the vibrational modes to predict the IR and Raman spectra. The calculated frequencies can be compared with experimental spectra to confirm assignments. iau.ir

NMR Shielding Calculation : Using methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C chemical shifts. acs.org These predicted shifts can be correlated with experimental data to aid in the complex task of spectral assignment, especially for intricate molecules. nih.govnih.gov

Computational models can also predict other parameters, such as UV-Vis absorption wavelengths and molecular orbital energies (HOMO/LUMO), providing deeper insight into the molecule's electronic structure and reactivity. PubChemLite, for instance, provides computationally predicted collision cross-section values for various adducts of this compound, which are relevant for ion mobility-mass spectrometry. uni.lu

Table 3: Computationally Predicted Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₄ | PubChem nih.gov |

| Exact Mass | 200.10485899 Da | PubChem nih.gov |

| XLogP3 (Predicted) | 1.1 | PubChem nih.gov |

| Predicted CCS ([M+H]⁺) | 144.6 Ų | PubChemLite uni.lu |

| Predicted CCS ([M+Na]⁺) | 150.2 Ų | PubChemLite uni.lu |

These computational approaches are not a replacement for experimental data but serve as a powerful synergistic tool, enhancing the confidence and depth of structural and mechanistic analyses. researchgate.net

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Reaction Optimization

The optimization of chemical reactions, a traditionally resource-intensive process, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools can analyze vast datasets to identify patterns and predict reaction outcomes, thereby accelerating the discovery of optimal synthesis conditions. researchgate.netbeilstein-journals.org For the synthesis of Ethyl 2-acetyl-3-oxohexanoate, ML algorithms offer a pathway to more efficient and data-driven laboratory practices. researchgate.net

Machine learning models, particularly those employing Bayesian optimization, can significantly outperform human decision-making in the efficiency of reaction optimization. researchgate.net These algorithms can navigate the complex, multi-parameter space of a chemical reaction—including variables like catalyst type, solvent, temperature, and reactant concentration—to rapidly identify the conditions that maximize yield and selectivity. beilstein-journals.org For instance, a Bayesian algorithm could be used to optimize the synthesis of a β-keto ester, successfully identifying a set of optimal conditions that balances yield and impurity levels with greater speed and less experimental overhead than traditional methods like one-factor-at-a-time (OFAT) or design of experiments (DoE). rsc.org

Active learning is another powerful ML strategy applicable to low-data situations, which is common in the development of new synthetic routes. nih.gov This approach allows the algorithm to intelligently select the most informative experiments to perform next, minimizing the number of required lab experiments. The process involves:

Defining the reaction parameters and objectives (e.g., yield, enantioselectivity). beilstein-journals.org

Building an initial predictive model based on a small set of experimental data. rsc.org

Using the model to propose new experimental conditions that are most likely to improve the outcome or reduce uncertainty.

Updating the model with the new experimental results and repeating the cycle.

The effectiveness of these models hinges on how chemical information is translated into a machine-readable format, a process known as featurization. beilstein-journals.orgrsc.org Research is ongoing to determine the most effective descriptors—from simple generic representations to complex calculated chemical features—to accurately capture the factors that govern reaction success. rsc.org The integration of these ML-guided workflows with automated flow chemistry platforms promises to create closed-loop systems for the highly efficient, data-driven optimization of reactions for compounds like this compound. rsc.org

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions involving β-keto esters. Research is focused on creating catalysts that are not only highly effective but also reusable, non-toxic, and capable of operating under mild conditions.

One promising area is the use of organocatalysis , which avoids the use of transition metals. For instance, cinchona derivatives have been successfully used in the highly enantioselective α-alkylation of cyclic β-keto esters and amides via phase-transfer catalysis, achieving excellent enantiopurities (up to 98% ee) and yields (up to 98%). rsc.org Such systems offer a competitive and scalable alternative to metal-based methods. rsc.org

Palladium-catalyzed reactions have also significantly expanded the synthetic utility of β-keto esters. nih.gov Palladium enolates, generated from allyl β-keto carboxylates through decarboxylation, are versatile intermediates that can undergo various transformations, including aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov These reactions provide new methodologies for carbon-carbon bond formation that are not achievable through conventional means. nih.gov

Furthermore, the pursuit of greener chemistry has led to the exploration of environmentally benign catalysts. Key examples that could be applied to reactions involving this compound include:

| Catalyst System | Reaction Type | Advantages |

| Boric Acid | Transesterification | Environmentally benign, effective for primary and secondary alcohols. nih.gov |

| Polyaniline Salts | Transesterification | Low toxicity, easy to prepare, recoverable and reusable. nih.gov |

| Borate and Zirconia | Transesterification | Inexpensive, selective, and operates under solvent-free conditions. nih.gov |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For β-keto esters like this compound, this involves a shift towards processes that minimize waste, reduce energy consumption, and utilize renewable resources and non-toxic reagents. sphinxsai.com

Electrochemical synthesis represents a particularly sustainable approach. By using simple electrons as the oxidant, it avoids the need for stoichiometric metallic oxidants often required in classical methods. rsc.org This technique allows for the use of green solvents like water and acetone (B3395972) and can be scaled up using continuous flow systems, improving productivity under very mild conditions. rsc.org

Biocatalysis offers another powerful green alternative. The use of whole-cell biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae), for the reduction of keto esters to optically active hydroxy esters is a well-established green method. sphinxsai.com Immobilizing the yeast cells on a polymer gel, for instance, enhances their stability, simplifies the separation of the product, and allows the biocatalyst to be reused multiple times. sphinxsai.com

Recent advancements in sustainable synthesis also focus on improving traditional methods. For example, a mild and high-yield protocol for synthesizing β-keto esters using 2,2,6-trimethyl-4H-1,3-dioxin-4-one in the presence of sodium acetate (B1210297) avoids the side products and poor reproducibility of older methods. organic-chemistry.org This reaction proceeds in refluxing tetrahydrofuran, achieving nearly quantitative yields in an environmentally friendly and scalable manner. organic-chemistry.org

The development of such sustainable routes is essential for reducing the environmental footprint of chemical manufacturing and aligning synthetic chemistry with the goals of a circular economy. nih.govmdpi.com

Exploration of New Biochemical Pathways and Applications

Understanding the role of this compound and related β-keto esters in biological systems can unlock new applications in medicine and biotechnology. Recent research has identified 2-ethyl-3-oxohexanoic acid as the dominant urinary metabolite of 2-ethylhexanoic acid in humans, which itself is a metabolite of common phthalate (B1215562) plasticizers. researchgate.net This finding highlights a specific biochemical pathway involving a close structural analog of this compound and provides a basis for further toxicological and metabolic studies.

The β-keto ester motif is a valuable structural unit in medicinal chemistry. nih.gov Researchers are designing and synthesizing β-keto ester analogues of natural bacterial autoinducers, such as N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), to act as quorum-sensing inhibitors. nih.gov Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors like biofilm formation and virulence factor expression. By interfering with this system, these synthetic β-keto esters could serve as novel antivirulence agents, offering an alternative to traditional antibiotics. nih.gov

Furthermore, genetic engineering of organisms like Baker's Yeast is creating highly stereoselective reagents for the reduction of β-keto esters. researchgate.net By creating yeast strains that overexpress or lack specific reductase enzymes, scientists can produce specific β-hydroxy ester building blocks with high stereoselectivity. researchgate.net This work not only provides access to valuable chiral compounds for the synthesis of pharmaceuticals and fragrances but also helps to uncover the complex network of enzymes involved in β-keto ester metabolism within the cell. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 2-acetyl-3-oxohexanoate, and how can reaction yields be optimized?

- Methodological Answer : this compound can be synthesized via β-keto ester elongation. A validated approach involves using tert-butyl acetate enolate for 2-C chain extension of a precursor ester (e.g., methyl (3S)-3,4-(isopropylidenedioxy)butanoate). Key steps include:

- Activating intermediates with N,N'-carbonyldiimidazole (CDI) for coupling.

- Employing magnesium salts (e.g., Mg(OOCCH₂COOEt)₂) to stabilize reactive species.

- Optimizing enolate stoichiometry (3–5-fold excess) to enhance yields while avoiding side reactions .

- Example Reaction Conditions :

| Step | Reagent/Condition | Purpose | Yield Optimization |

|---|---|---|---|

| Chain elongation | Li-enolate of tert-butyl acetate | 2-C addition | Maintain excess enolate (3–5×) |

| Purification | Vacuum distillation | Remove volatile byproducts | Use ethyl ester derivatives for stability |

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR for confirming ester/ketone functional groups and stereochemistry. For example, β-keto ester protons typically appear at δ 3.5–4.5 ppm .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structures .

- Chromatography (HPLC/GC) : Monitor reaction progress and purity, especially for thermally sensitive intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, air-tight goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., ethyl acetate).

- First Aid : Immediate rinsing with water for spills; consult safety data sheets (SDS) for solvent-specific fire-fighting measures (e.g., dry chemical for ester fires) .

Advanced Research Questions

Q. How do solvent polarity and chiral ligands influence stereoselective hydrogenation of this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Ru(II) complexes with (R)- or (S)-BINAP ligands achieve high enantioselectivity (>90% ee) in polar solvents (e.g., methanol), while Rh(I) catalysts perform better in non-polar media .

- Mechanistic Insight : Solvent polarity modulates catalyst-substrate interactions. For example, methanol stabilizes Ru-BINAP transition states, enhancing syn-diastereomer formation (syn/anti ratio = 2.3) .

- Table: Catalyst Performance Comparison

| Catalyst | Solvent | Diastereomer Ratio (syn:anti) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru[(R)-Tol-BINAP]Cl₂ | Methanol | 95:5 | 98% |

| Rh(Ph₃P)₃Cl | Toluene | 70:30 | 85% |

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields during scale-up synthesis?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, catalyst loading, and solvent purity. For example, tert-butyl ester intermediates degrade during distillation, necessitating ethyl ester alternatives for scalability .

- Statistical Analysis : Apply ANOVA to identify critical factors (e.g., enolate excess, reaction time). Use JMP or R for modeling interactions between variables.

- Case Study : Inconsistent yields in β-keto ester elongation were traced to residual moisture; introducing molecular sieves improved reproducibility .

Q. What role does this compound play in synthesizing pharmacologically active compounds?

- Methodological Answer :

- Statin Precursors : The compound serves as a key intermediate for statins (cholesterol-lowering drugs). Stereoselective hydrogenation of its β-keto ester group yields chiral diols, which are further functionalized into lactone rings .

- Enzyme Inhibition Studies : Derivatives like methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate are used to probe active sites of oxidoreductases, leveraging nitro groups for UV-Vis activity tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.